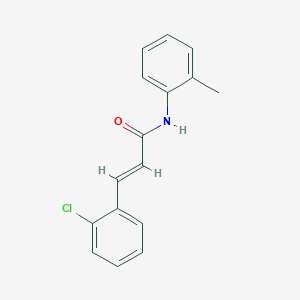![molecular formula C17H17F3N4O3 B5517223 N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-5-methylisoxazole-4-carboxamide](/img/structure/B5517223.png)
N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-5-methylisoxazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-5-methylisoxazole-4-carboxamide is a useful research compound. Its molecular formula is C17H17F3N4O3 and its molecular weight is 382.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 382.12527490 g/mol and the complexity rating of the compound is 534. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Inhibition of Dihydroorotate Dehydrogenase
The research conducted by Knecht and Löffler (1998) explores the inhibition of dihydroorotate dehydrogenase by isoxazol derivatives including leflunomide and its metabolites. This enzyme is critical for pyrimidine synthesis, which is essential for DNA replication and cell proliferation, particularly in rapidly dividing cells such as those of the immune system. The study underscores the potential of isoxazol derivatives in modulating immune responses and their application in treating autoimmune diseases through the selective inhibition of human and rat dihydroorotate dehydrogenase. The differential susceptibility between human and rat cells to these inhibitors suggests a species-specific therapeutic window that could be exploited in clinical settings (Knecht & Löffler, 1998).
Novel Synthesis Techniques
Giustiniano et al. (2016) reported an efficient synthesis method for pharmaceutically relevant 1-arylindazole-3-carboxamides. This synthesis involves a strategic reaction sequence leading to a chemoselective Buchwald–Hartwig intramolecular cyclization. The innovative approach enhances the accessibility of indazole derivatives, potentially expanding the chemical space for the development of new therapeutic agents. This method demonstrates the versatility of indazole and isoxazole compounds in medicinal chemistry by providing a novel synthetic pathway that could facilitate the exploration of their biological activities (Giustiniano, Mercalli, Novellino, & Tron, 2016).
Antifungal Activity
The study by Du et al. (2015) focuses on the antifungal properties of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides. These compounds, including analogs of the specified chemical structure, have been tested against various phytopathogenic fungi, demonstrating significant antifungal activities. This research suggests the potential of these compounds in agricultural applications to protect crops against fungal infections. The molecular docking studies provide insights into the mode of action of these compounds, indicating the importance of the carbonyl oxygen atom in forming hydrogen bonds with specific residues of the target enzyme, succinate dehydrogenase (Du et al., 2015).
Propiedades
IUPAC Name |
5-methyl-N-[6-propan-2-yloxy-1-(2,2,2-trifluoroethyl)indazol-3-yl]-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4O3/c1-9(2)26-11-4-5-12-14(6-11)24(8-17(18,19)20)23-15(12)22-16(25)13-7-21-27-10(13)3/h4-7,9H,8H2,1-3H3,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQGDAXZINIFLSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NC2=NN(C3=C2C=CC(=C3)OC(C)C)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-methoxyphenyl)-N'-{[5-(4-nitrophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5517158.png)
![benzaldehyde O-(9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ylmethyl)oxime](/img/structure/B5517170.png)
![N-{(3R*,4R*)-1-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-3-hydroxypiperidin-4-yl}nicotinamide](/img/structure/B5517185.png)
![6-(3-methylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5517192.png)
![[1-[(3,5-dimethylisoxazol-4-yl)methyl]-3-(3-methylbut-2-en-1-yl)piperidin-3-yl]methanol](/img/structure/B5517198.png)
![1-(5-{[6-(hydroxymethyl)-1,4-oxazepan-4-yl]carbonyl}-2-thienyl)ethanone](/img/structure/B5517229.png)
![2-(benzoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5517233.png)

![N-(2,1,3-benzoxadiazol-5-ylmethyl)-N-methyl-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5517243.png)

![(3aR*,6S*)-2-(2-methoxyethyl)-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5517260.png)
![3-(1,3-benzodioxol-5-yl)-N-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5517261.png)

